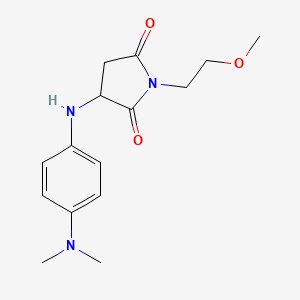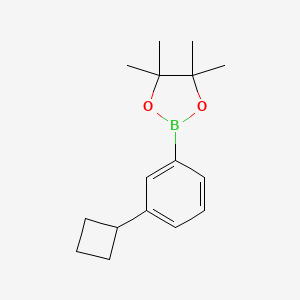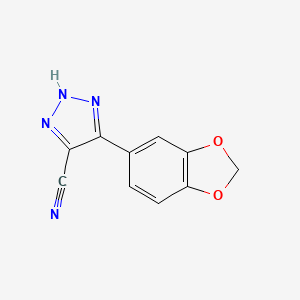![molecular formula C9H7BrO2S B2365927 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide CAS No. 63166-90-5](/img/structure/B2365927.png)
5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide
Vue d'ensemble
Description
Thiophene-based compounds, such as 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, are a class of heterocyclic compounds that contain a five-membered ring made up of one sulfur atom . They are essential in various fields, including medicinal chemistry, material science, and industrial chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves electrophilic, nucleophilic, or radical reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, 5-Methylbenzo[b]thiophene has a boiling point of 243°C and a melting point of 35-36°C .Applications De Recherche Scientifique
Pharmacological Activity
The compound 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide and its derivatives exhibit notable pharmacological properties. A study by Chapman, Clarke, Gore, Sharma (1971) demonstrated that ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into various derivatives, including 5-bromo-, and 4,5-dibromo-derivatives. These compounds underwent further reactions to produce a range of pharmacologically active substances (Chapman et al., 1971).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, which are related to this compound, have been extensively studied. Clarke, Scrowston, and Sutton (1973) found that bromination with N-bromosuccinimide resulted in 5-substituted products, indicating the susceptibility of these compounds to electrophilic attack (Clarke, Scrowston, & Sutton, 1973).
Bromination Reaction Selectivity
In a study on the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, Wu, Pang, Tan, and Meng (2013) observed an "abnormal" selectivity in the bromination process. This abnormality was attributed to a special electron structure in these compounds, suggesting a distinct reaction pathway for derivatives of this compound (Wu, Pang, Tan, & Meng, 2013).
Ring Systems and Synthesis
In another study, the synthesis and reactions of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which are structurally similar to this compound, were explored. This research by Dickinson and Iddon (1971) highlighted the reactivity of these compounds in various organic reactions, providing insights into the potential chemical behaviors of this compound derivatives (Dickinson & Iddon, 1971).
X-ray Structure Analysis
Faghi, Geneste, Olive, Rambaud, and Declercq (1988) conducted a comparison of the X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides. Their research contributes to understanding the molecular structure and stability of compounds closely related to this compound, which is crucial for its potential applications in scientific research (Faghi et al., 1988).
Mécanisme D'action
Target of Action
It is known that benzo[b]thiophenes, a class of compounds to which this molecule belongs, have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They have served as the core structure for various drugs such as sertaconazole and raloxifene .
Mode of Action
It is known that benzo[b]thiophenes can be synthesized from aryne precursors and alkynyl sulfides . The synthesis process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Benzo[b]thiophenes, the class of compounds to which this molecule belongs, are known to interact with various biochemical pathways depending on their specific substitutions .
Result of Action
It is known that benzo[b]thiophenes can have various effects depending on their specific substitutions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S/c1-6-4-7-5-8(10)2-3-9(7)13(6,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHUOPKKBBNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1(=O)=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63166-90-5 | |
| Record name | 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)


![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)


